molecular formula C11H12BrFO3 B1475674 Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate CAS No. 1694637-08-5

Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate

Cat. No.: B1475674
CAS No.: 1694637-08-5
M. Wt: 291.11 g/mol
InChI Key: MYPJFQDLSFPLJH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a useful research compound. Its molecular formula is C11H12BrFO3 and its molecular weight is 291.11 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from diverse research sources, case studies, and data tables.

This compound belongs to the class of benzoic acid esters, characterized by the presence of halogen and ethoxy substituents. The presence of these groups can significantly influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of fluorinated benzoates have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA gyrase activity, which is critical for bacterial replication .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar derivativesK. pneumoniae8 µg/mL

Cytotoxicity and Cancer Research

The potential cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary findings suggest that this compound may inhibit cell proliferation through apoptosis induction. The compound's structure allows it to interact with specific cellular pathways involved in cancer cell survival and growth.

Case Study:
In a study involving human leukemia cells, this compound demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to control treatments . The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to bind to specific targets within cells. Molecular docking studies have suggested that this compound can effectively bind to enzymes involved in metabolic pathways critical for cancer cell survival, such as thymidylate synthase and dihydrofolate reductase .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological properties. Variations in substituent groups can lead to significant changes in potency and selectivity against various biological targets.

SubstituentEffect on Activity
Ethoxy groupEnhances solubility and bioavailability
Bromine atomIncreases antibacterial activity
Fluorine atomModulates interaction with target enzymes

Properties

IUPAC Name

ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c1-3-15-10-5-7(11(14)16-4-2)9(13)6-8(10)12/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPJFQDLSFPLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)OCC)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212539
Record name Benzoic acid, 4-bromo-5-ethoxy-2-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694637-08-5
Record name Benzoic acid, 4-bromo-5-ethoxy-2-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1694637-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-5-ethoxy-2-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
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Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
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Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
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Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
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Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
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Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate

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